molecular formula C22H22FN5O3S B11249549 2-({4-ethyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

2-({4-ethyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11249549
M. Wt: 455.5 g/mol
InChI Key: ISEDUUYAOVPVKJ-UHFFFAOYSA-N
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Description

2-({4-ethyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a complex organic compound featuring a benzoxazine ring, a triazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ethyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzoxazine Ring: Starting from a suitable precursor, such as 2-aminophenol, the benzoxazine ring is formed through a cyclization reaction with an appropriate aldehyde or ketone under acidic or basic conditions.

    Synthesis of the Triazole Ring: The triazole ring is synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC).

    Coupling Reactions: The benzoxazine and triazole intermediates are then coupled using a thiol-ene reaction to form the sulfanyl linkage.

    Final Assembly: The final compound is assembled by reacting the intermediate with 4-fluoroaniline under appropriate conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring, potentially converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential antimicrobial, antifungal, or anticancer activities.

Medicine

In medicinal chemistry, the compound’s ability to interact with biological targets makes it a candidate for drug development. Its triazole and benzoxazine moieties are known to interact with enzymes and receptors, potentially leading to therapeutic applications.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its robust chemical structure.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. Generally, the triazole ring can interact with metal ions or enzyme active sites, while the benzoxazine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways or catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-ethyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
  • **2-({4-ethyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromophenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-({4-ethyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its chloro- and bromo- counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H22FN5O3S

Molecular Weight

455.5 g/mol

IUPAC Name

2-[[4-ethyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H22FN5O3S/c1-3-27-21(14(2)28-17-6-4-5-7-18(17)31-12-20(28)30)25-26-22(27)32-13-19(29)24-16-10-8-15(23)9-11-16/h4-11,14H,3,12-13H2,1-2H3,(H,24,29)

InChI Key

ISEDUUYAOVPVKJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C(C)N3C(=O)COC4=CC=CC=C43

Origin of Product

United States

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